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Compound of Interest

Compound Name: Petrosin

Cat. No.: B1231894 Get Quote

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data available for

Petrosin, a bis-quinolizidine alkaloid isolated from marine sponges of the Petrosia genus. This

document is intended to serve as a core resource for researchers involved in natural product

chemistry, pharmacology, and drug development, offering a structured presentation of its

spectroscopic characteristics, detailed experimental protocols, and logical workflows for its

analysis.

Introduction to Petrosin
Petrosin is a C2-symmetric macrocyclic alkaloid characterized by a 16-membered ring

containing two quinolizidine moieties. Its unique structure and potential biological activities

have made it a subject of interest in marine natural product research. The molecular formula of

Petrosin is C₃₀H₅₀N₂O₂, with a monoisotopic mass of 470.3872 g/mol . Accurate structural

elucidation and characterization are paramount for any further investigation into its

pharmacological potential. Spectroscopic techniques, particularly Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS), are fundamental to this process.

Spectroscopic Data of Petrosin
A comprehensive search of available scientific literature and databases has been conducted to

compile the spectroscopic data for Petrosin. While the existence of detailed NMR and MS data

is evident from various publications, specific quantitative data sets are not readily available in
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the public domain. The following tables are structured to present this data clearly once it

becomes accessible.

Nuclear Magnetic Resonance (NMR) Data
A definitive 2D-NMR study on petrosins, which led to the structural revision of the related

Petrosin-A, confirms that complete assignment of all hydrogen and carbon resonances of

Petrosin has been achieved. However, the full data table from this study is not publicly

accessible. The table below is formatted to include this data once available.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Petrosin (CDCl₃)

Position
¹³C Chemical Shift (δc)
[ppm]

¹H Chemical Shift (δH)
[ppm] (Multiplicity, J in Hz)

Data not publicly available Data not publicly available Data not publicly available

... ... ...

Note: The chemical shift data for Petrosin is reported in the publication "A 2D-NMR study of

petrosins: revised structure for petrosin-A" in Bulletin des Sociétés Chimiques Belges, Vol. 97

(7), 519-524 (1988). Access to this publication is required to populate this table.

Mass Spectrometry (MS) Data
The high-resolution mass spectrometry (HRMS) data for Petrosin confirms its molecular

formula. The fragmentation pattern, crucial for structural confirmation, is expected to be

characteristic of bis-quinolizidine alkaloids.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Petrosin

Ion Calculated m/z Observed m/z

[M+H]⁺ 471.3945 Data not publicly available

[M+Na]⁺ 493.3764 Data not publicly available
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Note: While the exact mass is known, a published mass spectrum with observed m/z values

and fragmentation data for Petrosin was not found. The fragmentation pattern is expected to

involve cleavages of the quinolizidine rings.

Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the acquisition of

NMR and MS data for marine-derived alkaloids like Petrosin. These protocols are based on

standard methodologies reported in the field of natural product chemistry.

NMR Spectroscopy Protocol
Objective: To obtain high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra

for the structural elucidation of Petrosin.

1. Sample Preparation:

Dissolve approximately 5-10 mg of purified Petrosin in 0.5-0.7 mL of deuterated chloroform
(CDCl₃).
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is
recommended for optimal resolution and sensitivity.

3. Data Acquisition Parameters:

¹H NMR:
Pulse sequence: zg30
Spectral width: 12-16 ppm
Acquisition time: 2-3 s
Relaxation delay: 1-2 s
Number of scans: 16-64
¹³C NMR:
Pulse sequence: zgpg30 (proton decoupled)
Spectral width: 200-220 ppm
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Acquisition time: 1-2 s
Relaxation delay: 2-5 s
Number of scans: 1024-4096
2D NMR (COSY, HSQC, HMBC):
Standard pulse programs provided by the spectrometer manufacturer should be utilized.
Optimization of parameters such as spectral widths, number of increments, and delays is
crucial for high-quality spectra. For HMBC, a long-range coupling delay (e.g., 50-100 ms)
should be set to observe correlations over 2-4 bonds.

4. Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs
using appropriate NMR processing software (e.g., MestReNova, TopSpin).
Reference the spectra to the TMS signal (¹H and ¹³C).
Analyze the 1D and 2D spectra to assign all proton and carbon signals and to establish the
connectivity and stereochemistry of the molecule.

Mass Spectrometry Protocol
Objective: To determine the accurate mass and fragmentation pattern of Petrosin.

1. Sample Preparation:

Prepare a dilute solution of purified Petrosin (approximately 1 mg/mL) in a suitable solvent
such as methanol or acetonitrile.

2. Instrumentation:

A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or
Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.

3. Data Acquisition Parameters (Positive Ion Mode):

Ionization Source: ESI
Capillary Voltage: 3.5-4.5 kV
Cone Voltage: 20-40 V (can be varied to induce in-source fragmentation)
Source Temperature: 100-120 °C
Desolvation Temperature: 250-350 °C
Mass Range: m/z 100-1000
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Acquisition Mode:
MS scan for accurate mass determination of the molecular ion ([M+H]⁺).
Tandem MS (MS/MS) or data-dependent acquisition (DDA) to obtain fragmentation spectra.
Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID) with varying
collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.

4. Data Processing:

Process the raw data using the instrument's software.
Determine the elemental composition from the accurate mass of the molecular ion.
Analyze the MS/MS spectra to identify characteristic fragment ions and propose a
fragmentation pathway. This information is critical for confirming the structure of the bis-
quinolizidine core.

Mandatory Visualizations
The following diagrams illustrate the logical workflows for the spectroscopic analysis of

Petrosin.
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Caption: Workflow for the isolation and spectroscopic analysis of Petrosin.
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Caption: Logical workflow for mass spectrometric analysis of Petrosin.

Conclusion
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This technical guide provides a framework for understanding and obtaining the spectroscopic

data of Petrosin. While specific, detailed NMR and MS data tables could not be populated due

to restricted access to primary literature, the provided protocols and workflows offer a robust

guide for researchers to generate and interpret this data. The structural complexity of Petrosin
necessitates the use of high-resolution spectroscopic techniques, and the methodologies

outlined herein represent the current standard in the field of natural product chemistry. Future

work should focus on making the primary spectroscopic data for important natural products like

Petrosin more accessible to the scientific community to facilitate further research and

development.

To cite this document: BenchChem. [Spectroscopic Data of Petrosin: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1231894#spectroscopic-data-of-petrosin-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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